molecular formula C12H20N2O2 B610206 Prolyldiketopiperazine B CAS No. 62835-71-6

Prolyldiketopiperazine B

Cat. No. B610206
CAS RN: 62835-71-6
M. Wt: 224.3
InChI Key: IGZIEGLOLSUNTO-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolyldiketopiperazine B is a proline-based diketopiperazine.

Scientific Research Applications

Neuroprotective Effects in Brain Injury

Prolyldiketopiperazine B, as part of the diketopiperazine family, shows significant neuroprotective effects. For example, a study described the neuroprotective properties of an endogenous diketopiperazine, cyclo-glycyl-proline, in rats with hypoxic-ischemic brain injury. An analogue, cyclo-L-glycyl-L-2-allylproline (NNZ 2591), was developed for improved bioavailability and showed potent long-term protective effects, suggesting its utility in the treatment of ischemic brain injury and other neurological conditions requiring chronic intervention (Guan et al., 2007).

Precursor to Peptide-Type Alkaloids

Research on ergot fungi has shown that prolyldiketopiperazines correspond to peptide portions of peptide-type alkaloids. This suggests their role as precursors in the biogenesis of these alkaloids, as evidenced in studies on ergot fungus capable of producing peptide-type alkaloids (Fukuhara et al., 2008).

Plant Stress Resistance

Prolyldiketopiperazines may also play a role in plant biology. While not directly linked to prolyldiketopiperazine B, research on plant osmolytes like glycine betaine and proline highlights the significance of similar compounds in improving plant abiotic stress resistance (Ashraf & Foolad, 2007).

Antimicrobial and Biofilm Inhibiting Properties

Diketopiperazines, including prolyldiketopiperazine B, have been identified as having antimicrobial activities and the potential to inhibit biofilms. Their unique chemical structure allows them to interact with microbial communication systems, offering new avenues for controlling infections (de Carvalho & Abraham, 2012).

Development of Therapeutics

Prolyldiketopiperazines serve as a basis for developing novel therapeutic agents. For example, NNZ-2591, derived from a diketopiperazine, has been studied for its neuroprotective and neurotrophic actions in a Parkinson's disease model (Krishnamurthi et al., 2009).

properties

CAS RN

62835-71-6

Product Name

Prolyldiketopiperazine B

Molecular Formula

C12H20N2O2

Molecular Weight

224.3

IUPAC Name

(3S,8aR)-3-isopentylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C12H20N2O2/c1-8(2)5-6-9-12(16)14-7-3-4-10(14)11(15)13-9/h8-10H,3-7H2,1-2H3,(H,13,15)/t9-,10+/m0/s1

InChI Key

IGZIEGLOLSUNTO-VHSXEESVSA-N

SMILES

O=C(N[C@H]1CCC(C)C)[C@](CCC2)([H])N2C1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Prolyldiketopiperazine B;  L-Homoleucyl-D-proline lactam;  Homoleucyl-D-proline lactam, L-; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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